molecular formula C7H6ClNO2 B2969379 6-Chloro-5-methoxypicolinaldehyde CAS No. 1227514-34-2

6-Chloro-5-methoxypicolinaldehyde

Cat. No.: B2969379
CAS No.: 1227514-34-2
M. Wt: 171.58
InChI Key: JZQGHGIHBLUIKO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methoxypicolinaldehyde typically involves the chlorination and methoxylation of picolinaldehyde. The reaction conditions often include the use of chlorinating agents and methoxylating reagents under controlled temperatures and pH levels .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using similar chlorination and methoxylation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methoxypicolinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired product, typically involving specific temperatures, solvents, and catalysts .

Major Products Formed

Major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the reaction pathway and reagents used .

Mechanism of Action

The mechanism of action of 6-Chloro-5-methoxypicolinaldehyde involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to active sites and altering enzyme activity. Additionally, it can participate in coordination chemistry, forming complexes with metal ions that exhibit unique catalytic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-5-methoxypicolinaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy and chloro substituents provide unique electronic and steric effects, making it valuable in various research applications.

Properties

IUPAC Name

6-chloro-5-methoxypyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQGHGIHBLUIKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)C=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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